5-Ethyl-5-pentylbarbituric acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

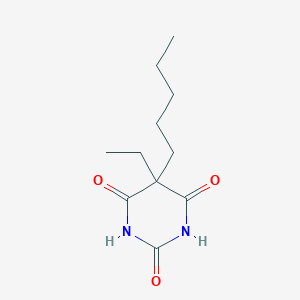

5-Ethyl-5-pentylbarbituric acid is a useful research compound. Its molecular formula is C11H18N2O3 and its molecular weight is 226.27 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 125761. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Pharmacological Applications

Anticonvulsant Properties

Barbiturates, including 5-ethyl-5-pentylbarbituric acid, are primarily used for their anticonvulsant effects. They act as central nervous system depressants by enhancing the action of the neurotransmitter gamma-aminobutyric acid (GABA) at GABA_A receptors. This mechanism increases synaptic inhibition, elevating the seizure threshold and reducing the spread of seizure activity .

Sedative Effects

The compound is also explored for its sedative properties. It can be utilized in treating anxiety disorders and insomnia due to its ability to induce sleep and relaxation. The onset of action varies based on administration route—oral doses typically take 10-30 minutes to take effect .

Potential in Pain Management

Recent studies suggest that derivatives of barbiturates may have roles in pain management, particularly in chronic pain conditions. Their ability to modulate neurotransmitter release can provide analgesic effects, although more research is needed to establish efficacy and safety profiles .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, often involving the reaction of barbituric acid with ethyl and pentyl groups under specific conditions. For instance, one method involves the reaction of diethyl malonate with urea, followed by alkylation with pentyl halides .

Table 1: Synthesis Overview

| Step | Reactants | Conditions | Products |

|---|---|---|---|

| 1 | Diethyl malonate + Urea | Heating | Sodium 5-ethyl-5-pentylbarbiturate |

| 2 | Sodium salt + Pentyl halide | Alkylation | This compound |

Case Studies

Case Study 1: Clinical Use in Epilepsy

A clinical trial investigated the efficacy of this compound as an adjunct therapy for patients with refractory epilepsy. Results indicated a significant reduction in seizure frequency among participants compared to baseline measurements .

Case Study 2: Sedation Protocols

In a study assessing sedation protocols for surgical procedures, this compound was compared with other sedatives. The findings demonstrated that it provided comparable sedation levels with fewer side effects, suggesting its potential as a preferred agent in certain clinical settings .

特性

CAS番号 |

115-58-2 |

|---|---|

分子式 |

C11H18N2O3 |

分子量 |

226.27 g/mol |

IUPAC名 |

5-ethyl-5-pentyl-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C11H18N2O3/c1-3-5-6-7-11(4-2)8(14)12-10(16)13-9(11)15/h3-7H2,1-2H3,(H2,12,13,14,15,16) |

InChIキー |

XYGXSCVUMIDZRR-UHFFFAOYSA-N |

SMILES |

CCCCCC1(C(=O)NC(=O)NC1=O)CC |

正規SMILES |

CCCCCC1(C(=O)NC(=O)NC1=O)CC |

Key on ui other cas no. |

115-58-2 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。